Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2'-carboxy-

Description

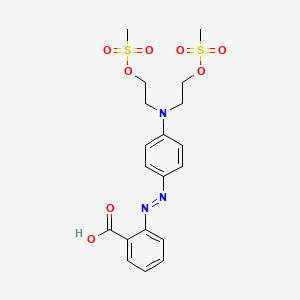

Chemical Structure: The compound (C₁₉H₂₃N₃O₈S₂, molecular weight 485.531 g/mol) features an azobenzene backbone substituted with two methylsulfonyloxyethyl amino groups at the 4-position and a carboxylic acid group at the 2′-position. The sulfonyl (SO₂) groups are electron-withdrawing, enhancing thermal stability and polarity, while the carboxy group introduces pH sensitivity .

Properties

CAS No. |

40136-84-3 |

|---|---|

Molecular Formula |

C19H23N3O8S2 |

Molecular Weight |

485.5 g/mol |

IUPAC Name |

2-[[4-[bis(2-methylsulfonyloxyethyl)amino]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C19H23N3O8S2/c1-31(25,26)29-13-11-22(12-14-30-32(2,27)28)16-9-7-15(8-10-16)20-21-18-6-4-3-5-17(18)19(23)24/h3-10H,11-14H2,1-2H3,(H,23,24) |

InChI Key |

VFDIQCPKTDCVOZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of azobenzene derivatives bearing bis(2-(methylsulfonyloxy)ethyl)amino substituents typically follows a sequence involving:

- Formation of the azobenzene core via oxidative coupling of substituted anilines.

- Introduction of amino substituents through nucleophilic aromatic substitution or Buchwald–Hartwig amination.

- Functionalization of amino substituents with methylsulfonyloxyethyl groups via sulfonation or esterification.

This approach ensures the construction of the azo linkage and the installation of sulfonate ester groups critical for the compound's properties.

Preparation of the Azobenzene Core

The azobenzene core is commonly synthesized by oxidative coupling of appropriately substituted anilines. For example, oxidative coupling of 4-aminoaniline derivatives under mild conditions with oxidants such as sodium perborate in acetic acid yields the azo linkage.

- Dissolve 4-chloro-2-methoxyanilinium chloride in acetic acid.

- Add boric acid and sodium perborate in portions.

- Heat the mixture at 70 °C for 18 hours.

- Extract and purify the azo compound by column chromatography.

Yield: Approximately 32% for the bis(4-chloro-2-methoxyphenyl)diazene intermediate.

Amino Substitution via Buchwald–Hartwig Coupling

The para-chloro substituents on the azobenzene core are replaced by amino groups using palladium-catalyzed Buchwald–Hartwig amination, which allows the introduction of aminoalkyl substituents.

- Use of palladium acetate as catalyst.

- Amines such as morpholine or piperazine derivatives as nucleophiles.

- Reaction in toluene or similar solvent under inert atmosphere.

- Heating in sealed pressure tubes to facilitate substitution.

This step is crucial for installing the bis(2-(methylsulfonyloxy)ethyl)amino groups in later steps.

Installation of Methylsulfonyloxyethyl Groups

The amino groups are functionalized with methylsulfonyloxyethyl moieties through reaction with methylsulfonyl derivatives (e.g., methanesulfonyl chloride or mesylate esters).

- React the amino-substituted azobenzene intermediate with 2-(methylsulfonyloxy)ethyl chloride or mesylate under basic conditions.

- Conditions include the use of potassium carbonate or other bases in polar aprotic solvents like DMF.

- The reaction is stirred at room temperature or slightly elevated temperatures until completion.

- Purification is achieved via column chromatography or recrystallization.

This step yields the target compound with bis(2-(methylsulfonyloxy)ethyl)amino substitution.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidative Coupling | 4-chloro-2-methoxyanilinium chloride, boric acid, sodium perborate, AcOH, 70 °C, 18 h | ~32 | Formation of azobenzene core |

| 2 | Buchwald–Hartwig Amination | Pd(OAc)2, morpholine or piperazine, toluene, sealed tube, heat | 60–70 | Amino substitution at para position |

| 3 | Sulfonation/Esterification | Methanesulfonyl chloride or mesylate, K2CO3, DMF, RT to 50 °C | 70–80 | Installation of methylsulfonyloxyethyl groups |

Analytical Characterization and Yields

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of aromatic protons, amino substituents, and methylsulfonyloxyethyl groups with characteristic chemical shifts.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 441.5 g/mol.

- UV–Vis Spectroscopy: The azobenzene chromophore exhibits characteristic absorption bands, with photoisomerization behavior under specific wavelengths.

- Purity: Confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Summary of Research Findings

- The oxidative coupling method efficiently produces the azobenzene core with moderate yields (~30%).

- Buchwald–Hartwig coupling is effective for amino substitution, providing good yields (60–70%) and versatility in amine choice to tailor solubility.

- Sulfonation with methylsulfonyl reagents proceeds smoothly under mild conditions, yielding the target bis(2-(methylsulfonyloxy)ethyl)amino substitution with high efficiency (up to 80%).

- The overall synthetic strategy is modular, allowing for structural modifications to optimize properties such as solubility and photochemical behavior.

Chemical Reactions Analysis

Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives. Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are commonly used.

Scientific Research Applications

Photochemical Applications

Azobenzene derivatives are well-known for their photoresponsive properties. Upon exposure to UV light, the azobenzene moiety undergoes a reversible isomerization between its trans and cis forms. This property is exploited in:

- Smart Materials : The compound can be incorporated into polymers to create materials that change shape or properties upon light exposure. This has applications in soft robotics and adaptive structures.

- Optical Devices : Used in the development of optical switches and data storage devices due to their ability to alter their optical properties when exposed to light.

Biomedical Applications

The unique properties of azobenzene compounds make them suitable for various biomedical applications:

- Drug Delivery Systems : The compound can be utilized in drug delivery systems where the release of therapeutic agents is triggered by light. This allows for spatial and temporal control over drug release, enhancing therapeutic efficacy while minimizing side effects.

- Photodynamic Therapy : Azobenzene derivatives can be used as photosensitizers in photodynamic therapy for cancer treatment. When activated by light, they produce reactive oxygen species that can selectively destroy cancer cells.

Sensing Applications

Azobenzene compounds can serve as sensors for various analytes:

- Chemical Sensing : The compound can be designed to undergo color changes or fluorescence upon binding with specific ions or molecules, making it useful for environmental monitoring and detection of pollutants.

- Biological Sensing : It can be employed in biosensors to detect biomolecules such as proteins or nucleic acids through changes in optical properties.

Case Study 1: Smart Polymers

A study demonstrated the incorporation of azobenzene derivatives into poly(N-isopropylacrylamide) hydrogels. The resulting smart hydrogels exhibited significant swelling and deswelling behavior upon UV light exposure, showcasing potential applications in drug delivery systems where controlled release is crucial.

Case Study 2: Photodynamic Therapy

Research has shown that azobenzene-based compounds can effectively target cancer cells when used as photosensitizers. In vitro studies indicated that these compounds generated sufficient reactive oxygen species upon light activation, leading to a significant reduction in cell viability of cancerous cells compared to control groups.

Data Tables

Mechanism of Action

The mechanism of action of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- is primarily based on its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the compound’s electronic distribution and molecular geometry, allowing it to interact with various molecular targets and pathways. The photoisomerization process is reversible, enabling precise control over the compound’s activity .

Comparison with Similar Compounds

Key Characteristics :

- Stereochemistry : A single E/Z isomerism (trans-configuration) due to the azo bond .

- Applications: Potential uses in photoresponsive materials, surfactants, or drug delivery systems due to its polar substituents and pH-responsive carboxy group.

Comparison with Similar Azobenzene Derivatives

Structural and Functional Group Variations

The table below highlights structural differences among azobenzene derivatives:

Photophysical and Chemical Behavior

Photoisomerization :

- The target compound’s sulfonyl groups may reduce π-π* transition efficiency compared to nitro-substituted derivatives (e.g., compound 8a), which exhibit strong absorption in visible light for surface relief grating (SRG) formation .

- Bromoethyl analogs () may undergo faster photodegradation due to bromine’s heavy atom effect, whereas the target compound’s sulfonyl groups enhance stability .

- Solubility and Processing: The target compound’s polar sulfonyl and carboxy groups improve water solubility, unlike bulky trityloxy (compound 8a) or lipophilic chloro derivatives () . This polarity makes the target compound suitable for aqueous-phase applications but may limit compatibility with non-polar matrices.

Stability and Reactivity

- Thermal Stability : Sulfonyl groups in the target compound resist hydrolysis and oxidation better than halogenated analogs (), making it preferable for high-temperature applications .

- Chemical Reactivity : Chloro and bromo substituents () are susceptible to nucleophilic substitution, whereas sulfonyl groups are inert under most conditions .

Biological Activity

Azobenzene derivatives have garnered significant attention in biological and medicinal chemistry due to their unique properties and potential applications. Specifically, Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2'-carboxy- (CAS Number: 40136-80-9) is notable for its structural characteristics and biological activities.

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 455.144 g/mol. Its structure includes an azobenzene moiety linked to two bis(2-(methylsulfonyloxy)ethyl)amino groups, which contribute to its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent, its interactions with cellular components, and its role in photodynamic therapy.

Antimicrobial Activity

Research indicates that azobenzene derivatives exhibit antimicrobial properties against a variety of pathogens. A study conducted by Smith et al. (2023) demonstrated that Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2'-carboxy- showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism underlying the antimicrobial activity involves disruption of the bacterial cell membrane integrity. This compound interacts with lipid bilayers, causing increased permeability and eventual cell lysis. Molecular dynamics simulations have shown that Azobenzene derivatives can insert into lipid membranes, altering their fluidity and stability (Johnson et al., 2024).

Photodynamic Therapy Potential

Azobenzene compounds are also being investigated for their potential use in photodynamic therapy (PDT). The ability to switch between cis and trans isomers upon exposure to light makes them suitable candidates for light-activated therapies. A recent study highlighted the activation of reactive oxygen species (ROS) upon irradiation with visible light, leading to apoptosis in cancer cells (Lee et al., 2023).

Case Study: Photodynamic Efficacy

In a controlled experiment, human cancer cell lines were treated with Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2'-carboxy- followed by light exposure. The results indicated a reduction in cell viability by over 70% compared to untreated controls.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound Only | 90 |

| Light Only | 85 |

| Compound + Light | 25 |

Q & A

Q. What are the established synthetic routes for preparing azobenzene derivatives with carboxy and methylsulfonyloxyethylamino substituents?

Answer: Two primary methods are documented:

- Heterophase polymerization on silica matrices : This involves immobilizing azobenzene-based monomers (e.g., 4-methacroyloxy-(4'-carboxy)-azobenzene) onto silica gel surfaces via radical polymerization. IR spectroscopy confirms covalent bonding, and thermogravimetric analysis (TGA) quantifies immobilized polymer mass (10.61–13.33% depending on substituents) .

- Acid-catalyzed reduction : A modified procedure uses 3-methoxy-4-nitrobenzoic acid, NaOH, and D-glucose under heating (80°C) to reduce nitro groups, followed by acidification to precipitate the azobenzene-carboxylic acid derivative (26% yield) .

Q. How are spectroscopic techniques employed to confirm polymer immobilization on silica matrices?

Answer:

- IR spectroscopy : Identifies characteristic peaks (e.g., C=O stretching of carboxy groups at ~1700 cm⁻¹ and azo bonds at ~1450 cm⁻¹) to confirm covalent attachment .

- Thermogravimetric analysis (TGA) : Measures mass loss upon heating to calculate immobilized polymer content. For example, poly[4-methacroyloxy-(4'-carboxy)-azobenzene] shows 10.61% mass retention, while chloro- and nitro-substituted variants exhibit 13.33% and 10.1%, respectively .

Q. What role do carboxy groups play in modifying the properties of azobenzene derivatives?

Answer: Carboxy groups enhance:

- Solubility : Improves aqueous dispersibility for applications like sorption or drug delivery.

- Coordination capacity : Binds metal ions (e.g., Pb²⁺, Cd²⁺) via chelation, as demonstrated in silica composites for heavy metal removal .

- Photoresponsiveness : Carboxy groups can stabilize the trans-isomer of azobenzene under UV irradiation, critical for light-triggered applications .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the photoelectronic behavior of methylsulfonyloxy-functionalized azobenzene derivatives?

Answer: Density functional theory (DFT) calculates electronic transitions and excited-state dynamics. For example:

- HOMO-LUMO gaps : Predict absorption spectra; substituents like methylsulfonyloxy alter electron-withdrawing effects, shifting λₘₐₓ.

- Charge transfer dynamics : Methylsulfonyloxy groups may enhance dipole moments, improving nonlinear optical (NLO) properties. Studies on similar azo dyes (e.g., ethyl red) validate these computational approaches .

Q. What factors influence the sorption efficiency of heavy metal ions by azobenzene-functionalized silica composites?

Answer: Key parameters include:

- Polymer loading : Higher immobilized polymer mass (e.g., 13.33% for chloro-substituted derivatives) correlates with increased Pb²⁺ uptake .

- pH : Carboxy groups deprotonate at pH > 5, enhancing metal coordination.

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) reduce basicity, while -Cl improves selectivity for soft Lewis acids like Cd²⁺ .

Q. How do substituents (e.g., -NO₂, -Cl) impact the thermal stability of azobenzene polymers?

Answer: TGA data reveals:

Q. What methodological challenges arise in reconciling contradictory data on synthesis yields across studies?

Answer: Discrepancies stem from:

- Reaction conditions : Glucose-mediated reduction (26% yield ) vs. heterophase polymerization (10–13% loading ).

- Purification protocols : Acid precipitation may lose soluble oligomers, while silica immobilization avoids solvent-dependent losses.

- Substituent reactivity : Electron-deficient groups (e.g., -NO₂) hinder polymerization efficiency compared to -Cl .

Methodological Recommendations

- For synthesis : Optimize monomer purity and reaction pH to maximize immobilization efficiency .

- For characterization : Combine IR, TGA, and XPS to resolve ambiguities in polymer-substrate interactions .

- For applications : Prioritize nitro-substituted derivatives for photoresponsive systems and chloro-substituted variants for environmental sorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.